

A Technical Guide to the Spectroscopic Characteristics of Brilliant Black BN

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Compound of Interest		
Compound Name:	Food black 1	
Cat. No.:	B12511822	Get Quote

Introduction

Brilliant Black BN, also known as Brilliant Black PN or **Food Black 1**, is a synthetic, water-soluble diazo dye.[1][2][3] Its chemical formula is C₂₈H₁₇N₅Na₄O₁₄S₄ with a molar mass of 867.66 g/mol .[2][4] Designated by the E number E151, it is utilized as a food colorant in a variety of products including desserts, sweets, beverages, and coatings to impart a black or dark coloring.[2][3] Structurally, it is a complex aromatic compound featuring multiple sulfonate groups, which ensure its solubility in water, and two azo (-N=N-) chromophores that are responsible for its color. Beyond its application in the food industry, recent research has highlighted its potential as an antiviral agent.[5][6][7] This guide provides an in-depth overview of the core spectroscopic characteristics of Brilliant Black BN, detailed experimental protocols for its analysis, and visualizations of analytical workflows and its mechanism of antiviral action.

Spectroscopic Data

The spectroscopic properties of Brilliant Black BN are fundamental to its identification, quantification, and the study of its interactions. The primary techniques used for its characterization are UV-Visible, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible Spectroscopy

UV-Vis spectroscopy is the most common method for the quantitative analysis of Brilliant Black BN. The color of the dye is due to its strong absorption of light in the visible region.



Parameter	Value	Solvent	Reference
Maximum Wavelength (λmax)	~571-572 nm	Water	[8][9]
Maximum Wavelength (λmax)	575 ± 5 nm	Water	
Absorptivity (a)	53.0 L g ⁻¹ cm ⁻¹	Water	[8]
Molar Absorptivity (ε)	~45,986 L mol ⁻¹ cm ⁻¹	Water	Calculated

Note: Molar absorptivity (ϵ) was calculated using the formula ϵ = a × Molar Mass, based on the reported absorptivity value and a molar mass of 867.66 g/mol .

Infrared (FT-IR) Spectroscopy

While a specific experimental spectrum for Brilliant Black BN is not readily available in the literature, its characteristic FT-IR absorption bands can be predicted based on its functional groups. These bands are crucial for structural confirmation.

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Mode
O-H (Hydroxyl)	3200 - 3600 (broad)	Stretching
N-H (Amide)	3100 - 3500	Stretching
C-H (Aromatic)	3000 - 3100	Stretching
C=O (Amide I)	1630 - 1680	Stretching
C=C (Aromatic)	1450 - 1600	Stretching
-N=N- (Azo)	1400 - 1460	Stretching
S=O (Sulfonate)	1150 - 1250 and 1030 - 1080	Asymmetric & Symmetric Stretching
C-N	1200 - 1350	Stretching



Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR spectra for Brilliant Black BN are not widely published. However, the expected chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be estimated based on its complex aromatic structure. NMR is a powerful tool for unambiguous structural elucidation.

Predicted ¹H-NMR Chemical Shifts (in D₂O)

Proton Type	Expected Chemical Shift (δ , ppm)
Aromatic Protons (Ar-H)	6.5 - 8.5
Amide Proton (-NH-)	7.5 - 8.5 (may exchange with D ₂ O)
Methyl Protons (-CH₃)	1.8 - 2.5

Predicted ¹³C-NMR Chemical Shifts (in D₂O)

Carbon Type	Expected Chemical Shift (δ, ppm)
Amide Carbonyl (C=O)	165 - 175
Aromatic Carbons (Ar-C)	110 - 150
Methyl Carbon (-CH₃)	20 - 30

Experimental Protocols

Detailed and consistent methodologies are critical for obtaining reliable and reproducible spectroscopic data. The following sections outline standard protocols for the analysis of Brilliant Black BN.

UV-Visible Spectrophotometry Protocol

This protocol describes the determination of the absorption spectrum and quantification of Brilliant Black BN in an aqueous solution.

Materials and Equipment:



- Brilliant Black BN powder (analytical standard)
- Distilled or deionized water
- Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)
- Pipettes
- UV-Vis Spectrophotometer (capable of scanning from 300-800 nm)
- Quartz or glass cuvettes (1 cm path length)

Procedure:

- 1. Preparation of Stock Solution: Accurately weigh a small amount (e.g., 10 mg) of Brilliant Black BN powder and dissolve it in a 100 mL volumetric flask with distilled water to create a stock solution of known concentration.
- 2. Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations.
- 3. Spectrophotometer Calibration: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Fill a cuvette with distilled water to serve as a blank and use it to zero the instrument.
- 4. Spectrum Acquisition: Empty the blank cuvette, rinse it with the most concentrated standard solution, and then fill it ¾ full. Place the cuvette in the spectrophotometer and record the absorbance spectrum from 300 nm to 800 nm to determine the wavelength of maximum absorbance (λmax).
- 5. Calibration Curve Construction: Set the spectrophotometer to the determined λmax. Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated. Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert Law.
- 6. Analysis of Unknown Sample: Measure the absorbance of the unknown sample at the same λmax. Use the equation of the line from the calibration curve to determine the



concentration of Brilliant Black BN in the sample.

FT-IR Spectroscopy Protocol

This protocol outlines the analysis of solid Brilliant Black BN using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

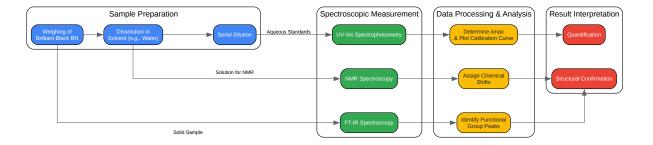
- Materials and Equipment:
 - Brilliant Black BN powder
 - FT-IR Spectrometer with an ATR accessory (e.g., with a diamond crystal)
 - Spatula
 - Isopropyl alcohol and lint-free wipes for cleaning
- Procedure:
 - 1. Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Sample Application: Place a small amount of the Brilliant Black BN powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - 3. Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure to the powder, ensuring good contact with the crystal.
 - 4. Spectrum Acquisition: Collect the FT-IR spectrum, typically by co-adding 16 to 32 scans in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
 - 5. Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
 - 6. Cleaning: Thoroughly clean the ATR crystal with isopropyl alcohol and a lint-free wipe after the measurement.

Visualizations



Diagrams are provided to illustrate key workflows and mechanisms related to the study of Brilliant Black BN.

Experimental Workflow for Spectroscopic Analysis



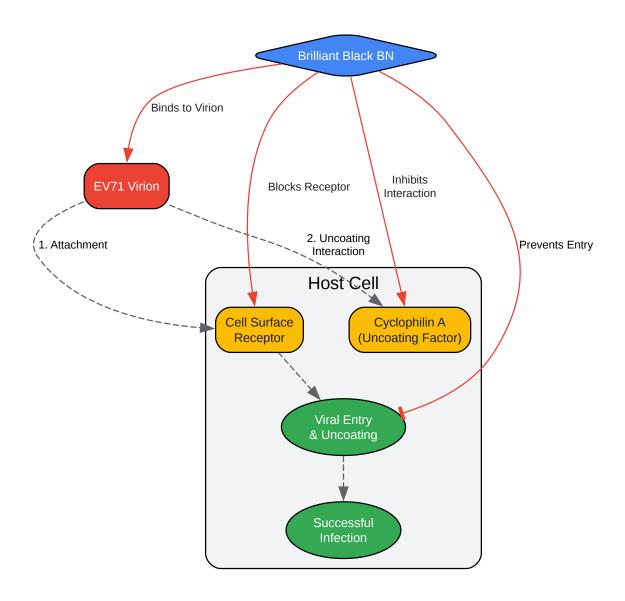
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Caption: General workflow for the spectroscopic analysis of Brilliant Black BN.

Antiviral Mechanism of Brilliant Black BN

Research has shown that Brilliant Black BN can inhibit the infectivity of human enterovirus 71 (EV71), a cause of hand, foot, and mouth disease.[6][7] Its mechanism primarily involves the blockade of viral entry into host cells.





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Caption: Logical diagram of Brilliant Black BN's antiviral mechanism against EV71.

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